Notoginsenoside R2

Vue d'ensemble

Description

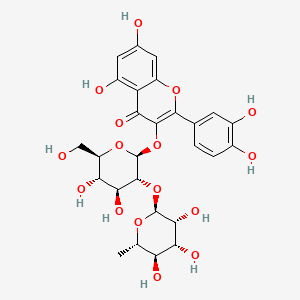

Le Ginsenoside Ng-R2 est un saponosidé triterpénoïde présent dans les racines du Panax ginseng et du Panax quinquefolius. Les ginsénosides sont les principaux composants actifs responsables des propriétés médicinales du ginseng, qui est utilisé en médecine traditionnelle depuis des siècles. Le Ginsenoside Ng-R2 est connu pour ses divers effets pharmacologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: Ginsenoside Ng-R2 is used in research to understand its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: It has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.

Mécanisme D'action

- PI3K/AKT/mTOR Signaling Pathway : Notoginsenoside R2 interacts with this pathway, which regulates cell growth, survival, and metabolism. By blocking this pathway, this compound inhibits cancer cell proliferation and promotes apoptosis .

Action Environment

Environmental factors influence this compound’s efficacy and stability:

Analyse Biochimique

Biochemical Properties

Notoginsenoside R2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with miR-27a and SOX8, a transcription factor . This compound decreases the expression of miR-27a, which in turn negatively modulates SOX8 expression . This interaction plays a crucial role in the compound’s neuroprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate Aβ25-35-triggered neuronal apoptosis and inflammation . It also enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to upregulate β-catenin expression through the activation of SOX8, thus suppressing apoptosis and neuroinflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, it has been observed that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt has been found that this compound enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not mentioned in the current literature, it has been found that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du Ginsenoside Ng-R2 implique l'extraction des racines de ginseng suivie de procédés de purification. L'extraction est généralement réalisée à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait brut est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler le Ginsenoside Ng-R2 .

Méthodes de production industrielle : La production industrielle de Ginsenoside Ng-R2 fait souvent appel à des approches biotechnologiques, notamment l'utilisation de fermentation microbienne et de biotransformation enzymatique. La fermentation microbienne utilise des micro-organismes modifiés génétiquement pour produire du Ginsenoside Ng-R2 à partir de précurseurs plus simples. La biotransformation enzymatique implique l'utilisation d'enzymes spécifiques pour convertir les ginsénosides majeurs en Ginsenoside Ng-R2 .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside Ng-R2 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation. Les réactions d'hydrolyse impliquent la rupture des liaisons glycosidiques, conduisant à la formation de dérivés déglycosylés. Les réactions d'oxydation peuvent modifier les groupes hydroxyles présents dans la molécule .

Réactifs et conditions courants :

Hydrolyse : Des conditions acides ou enzymatiques sont couramment utilisées pour l'hydrolyse. Des enzymes telles que la β-glucosidase sont utilisées pour hydrolyser sélectivement les liaisons glycosidiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés déglycosylés et oxydés du Ginsenoside Ng-R2, qui peuvent présenter des activités pharmacologiques différentes .

4. Applications de la recherche scientifique

Chimie : Il sert de composé précieux pour étudier les relations structure-activité des saponines et de leurs dérivés.

Biologie : Le Ginsenoside Ng-R2 est utilisé dans la recherche pour comprendre ses effets sur les processus cellulaires, notamment l'apoptose, la prolifération cellulaire et la différenciation.

Médecine : Il s'est avéré prometteur dans le traitement du cancer, des maladies neurodégénératives et des affections inflammatoires.

5. Mécanisme d'action

Le Ginsenoside Ng-R2 exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires en modulant des voies de signalisation telles que NF-κB et MAPK.

Anticancéreux : Le Ginsenoside Ng-R2 induit l'apoptose dans les cellules cancéreuses en activant les caspases et en régulant l'expression des protéines de la famille Bcl-2.

Neuroprotecteur : Il protège les neurones du stress oxydatif et de l'apoptose en activant les enzymes antioxydantes et en modulant des voies de signalisation telles que PI3K/Akt et Nrf2.

Comparaison Avec Des Composés Similaires

Le Ginsenoside Ng-R2 est unique parmi les ginsénosides en raison de son schéma de glycosylation spécifique et de son profil pharmacologique. Des composés similaires comprennent :

Ginsenoside Rg1 : Connu pour ses effets améliorateurs cognitifs et anti-fatigue.

Ginsenoside Rb1 : Présente de fortes propriétés anti-inflammatoires et antidiabétiques.

Ginsenoside Rh2 : Remarquable pour son activité anticancéreuse puissante.

Comparé à ces composés, le Ginsenoside Ng-R2 présente une combinaison distincte d'effets anti-inflammatoires, anticancéreux et neuroprotecteurs, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques .

Propriétés

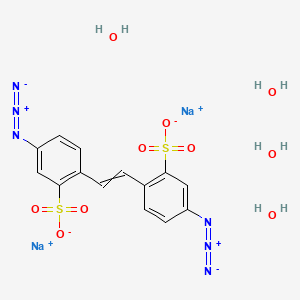

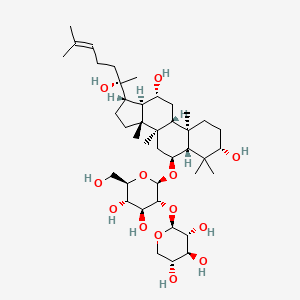

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRVWPHRMMRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80418-25-3 | |

| Record name | Notoginsenoside R2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, this compound was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []

A: this compound is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.

ANone: The provided abstracts do not contain specific details about the material compatibility and stability of this compound under various conditions. Further research is needed to explore its performance and applications in different material contexts.

ANone: The provided research focuses on the biological activity of this compound, and there is no mention of it possessing catalytic properties or applications.

A: While the provided abstracts do not detail specific computational studies on this compound, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate this compound and develop QSAR models to predict its activity and interactions.

ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of this compound. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.

ANone: The abstracts do not contain specific details regarding the stability of this compound under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound, and there is no mention of specific SHE regulations associated with this compound.

ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to this compound. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.

A: While the provided abstracts do not extensively discuss the toxicity of this compound, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)